

Application Notes and Protocols for XRD-0394

Dosage and Administration In Vivo

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: XRD-0394

Cat. No.: B15540989

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Introduction

XRD-0394 is a potent, orally bioavailable small molecule that acts as a dual inhibitor of Ataxia-Telangiectasia Mutated (ATM) and DNA-dependent protein kinase (DNA-PK).[1][2][3] These two kinases play a critical role in the repair of DNA double-strand breaks, a common form of DNA damage induced by ionizing radiation and certain chemotherapies.[1] By inhibiting both ATM and DNA-PK, **XRD-0394** sensitizes tumor cells to the effects of radiation therapy and can also potentiate the efficacy of other DNA-damaging agents like PARP inhibitors and topoisomerase I inhibitors.[2][4][5] Preclinical studies have demonstrated its ability to enhance tumor cell killing in both in vitro and in vivo models.[3][4] A Phase 1a clinical trial evaluating **XRD-0394** in combination with radiation therapy for the treatment of solid tumors has been completed.[4][6]

These application notes provide a summary of the available in vivo dosage and administration data for **XRD-0394** from preclinical studies to guide researchers in designing their experiments.

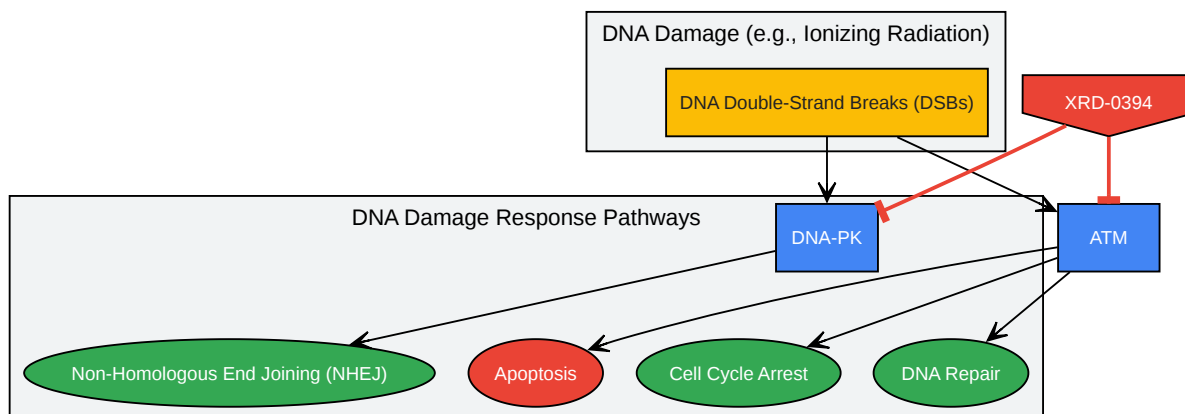
Mechanism of Action: DNA Damage Repair Inhibition

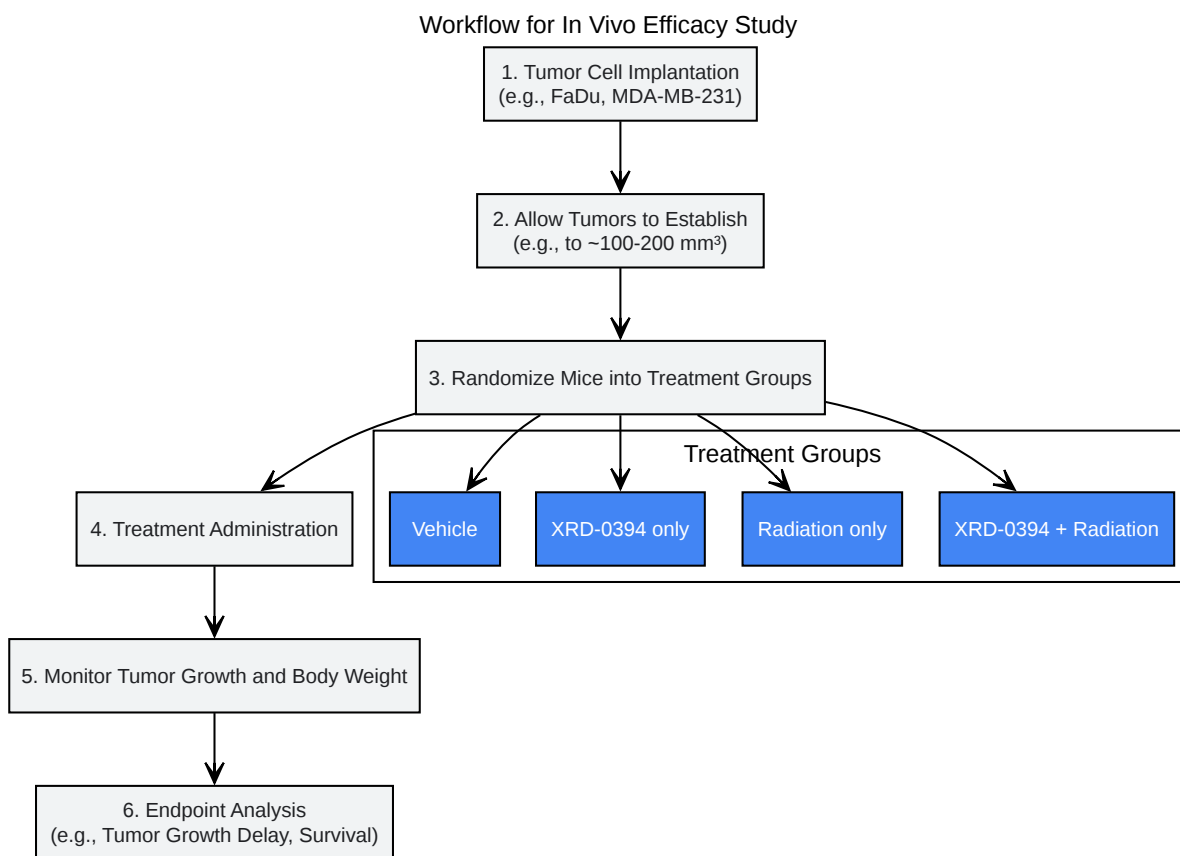
XRD-0394 targets two key kinases in the DNA damage response (DDR) pathway:

- ATM (Ataxia-Telangiectasia Mutated): A primary sensor of DNA double-strand breaks (DSBs). Once activated by DSBs, ATM phosphorylates a cascade of downstream proteins to initiate cell cycle arrest, DNA repair, or apoptosis.
- DNA-PK (DNA-dependent protein kinase): A key enzyme in the non-homologous end joining (NHEJ) pathway, a major pathway for repairing DSBs.

By inhibiting both ATM and DNA-PK, **XRD-0394** effectively blocks two major DNA repair pathways, leading to an accumulation of DNA damage in cancer cells, particularly in combination with radiation therapy, ultimately resulting in enhanced tumor cell death.^[1]

Mechanism of Action of XRD-0394





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- To cite this document: BenchChem. [Application Notes and Protocols for XRD-0394 Dosage and Administration In Vivo]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15540989#xrd-0394-dosage-and-administration-in-vivo]

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